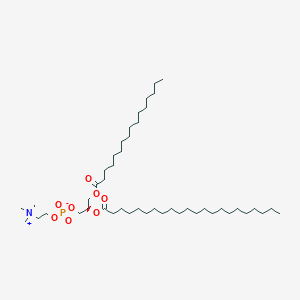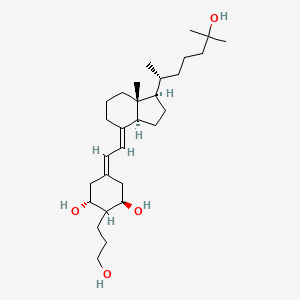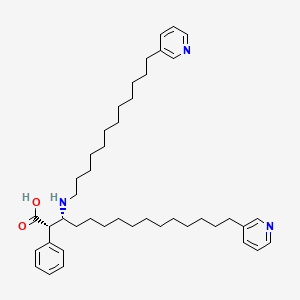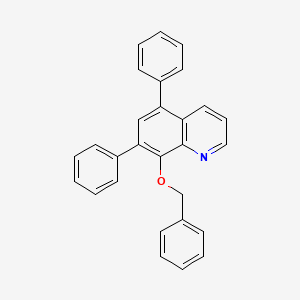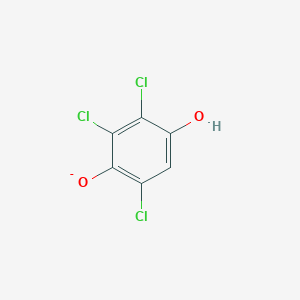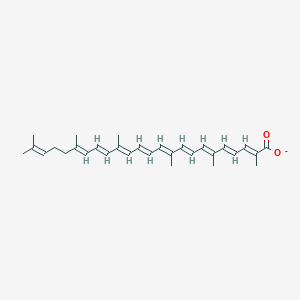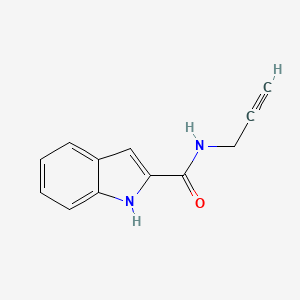
UDP-N-acetyl-alpha-D-mannosaminouronate(3-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UDP-N-acetyl-alpha-D-mannosaminouronate(3-) is a UDP-N-acetyl-D-mannosaminouronate(3-) in which the anomeric centre of the pyranose fragment has alpha-configuration. It is a conjugate base of an UDP-N-acetyl-alpha-D-mannosaminouronic acid.
Aplicaciones Científicas De Investigación
Structural Analysis and Function
Crystal Structure and Catalysis The crystal structure of product-bound UDP-N-acetyl-d-mannosamine dehydrogenase from Pyrococcus horikoshii OT3 was elucidated, revealing its involvement in the conversion of UDP-d-ManNAc to UDP-d-ManNAcA through twofold oxidation of NAD(+). The study detailed the enzyme's structural features and identified conserved catalytic residues, highlighting the enzyme's role in the biosynthesis of N-acetyl-d-mannosaminuronic acid and its structural stability and oligomerization properties (Pampa et al., 2014).
Sialic Acid Biosynthesis and Stereochemistry A significant contribution was made in understanding the stereochemistry and mechanism of the reaction catalyzed by the mammalian UDP-N-acetylglucosamine 2-epimerase involved in the biosynthesis of sialic acids. The research demonstrated the retention of configuration at C-1 during the conversion of UDP-GlcNAc into ManNAc and UDP, suggesting a two-base mechanism for the inversion of stereochemistry at C-2. The findings offer critical insights into the epimerase domain's function and its involvement in crucial biosynthetic pathways (Chou et al., 2003).
Homology to Phosphoglycosyl Transferases The structure of UDP-N-acetylglucosamine 2-epimerase revealed an unexpected homology to phosphoglycosyl transferases. The structural and functional relationships outlined in the study provide insights into the catalytic mechanisms of these enzymes and their roles in bacterial processes, especially in the formation of important compounds like ManNAc in bacteria (Campbell et al., 2000).
Bacterial Hydrolyzing UDP-N-acetylglucosamine 2-Epimerase The identification and mechanistic elucidation of a bacterial hydrolyzing UDP-N-acetylglucosamine 2-epimerase from Neisseria meningitidis group B provided novel insights into the first step of sialic acid biosynthesis. The study clarified the reaction mechanism and highlighted the importance of this enzyme in bacterial sialic acid biosynthesis (Murkin et al., 2004).
Enzymatic Activity and Specificity
UDP-2,3-Diacetamido-2,3-Dideoxy-alpha-D-glucuronic Acid 2-Epimerases The characterization of two novel UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-glucuronic acid 2-epimerases from respiratory pathogens expanded the understanding of the biosynthesis of specific sugar derivatives critical for bacterial virulence. This work shed light on the substrate specificity and optimal conditions for the enzymatic activity of WbpI and WlbD, providing a basis for understanding the biosynthesis of complex bacterial compounds (Westman et al., 2007).
Functional Expression of GnT-1 in Aspergillus oryzae The functional expression of UDP-N-Acetylglucosamine: alpha-3-D-mannoside beta-1,2-N-acetylglucosaminyltransferase I (GnT-I) in Aspergillus oryzae and its effects on the sugar chain of alpha-amylase provided valuable insights into the potential of using A. oryzae as a host for the production of glycoproteins with altered sugar chains, highlighting the enzyme's critical role in glycan biosynthesis (Kasajima et al., 2006).
Propiedades
Fórmula molecular |
C17H22N3O18P2-3 |
|---|---|
Peso molecular |
618.3 g/mol |
Nombre IUPAC |
(2S,3S,4R,5S,6R)-5-acetamido-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4-dihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C17H25N3O18P2/c1-5(21)18-8-10(24)11(25)13(15(27)28)36-16(8)37-40(32,33)38-39(30,31)34-4-6-9(23)12(26)14(35-6)20-3-2-7(22)19-17(20)29/h2-3,6,8-14,16,23-26H,4H2,1H3,(H,18,21)(H,27,28)(H,30,31)(H,32,33)(H,19,22,29)/p-3/t6-,8+,9-,10-,11+,12-,13+,14-,16-/m1/s1 |
Clave InChI |
DZOGQXKQLXAPND-XHUKORKBSA-K |
SMILES isomérico |
CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)C(=O)[O-])O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)[O-])O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4R,5S,8R,18R,19S,22R)-4,18-dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone](/img/structure/B1263139.png)
